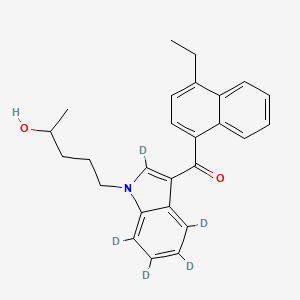

JWH-210 (Indole-d5) 4-Hydroxypentyl

Description

Evolution and Classification of Synthetic Cannabinoids

Synthetic cannabinoids (SCs) are a large and chemically diverse class of novel psychoactive substances (NPS) designed to mimic the effects of Δ9-tetrahydrocannabinol (THC), the primary psychoactive component in cannabis. numberanalytics.commums.ac.ir Initially developed for research purposes to explore the endocannabinoid system, these compounds began to appear on the recreational drug market in the early 2000s. numberanalytics.comwikipedia.orgyoutube.com

These substances are broadly classified based on their chemical structures. Major families include:

Classical Cannabinoids: Structurally related to THC (e.g., HU-210). unodc.org

Non-Classical Cannabinoids: Structurally distinct from THC, such as the cyclohexylphenols (e.g., CP-47,497). wikipedia.org

Aminoalkylindoles: A large and prevalent group due to their relatively simple synthesis. This family includes several sub-classes like naphthoylindoles, phenylacetylindoles, and benzoylindoles. wikipedia.orgunodc.orgresearchgate.net

Hybrid Cannabinoids: Compounds that combine structural features of classical and non-classical cannabinoids. wikipedia.org

The creators of these substances are often identified by letter-number combinations, such as "JWH" for John W. Huffman and "AM" for Alexandros Makriyannis. wikipedia.org

JWH-210 within the Naphthoylindole Class: A Contextual Overview

JWH-210, chemically known as (4-ethylnaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone, is a potent synthetic cannabinoid belonging to the naphthoylindole family. nih.govwikipedia.org This class of compounds is characterized by a naphthyl group and an indole (B1671886) ring linked by a carbonyl group. nih.gov The JWH series of compounds were first synthesized in the late 1990s by John W. Huffman. wikipedia.org

JWH-210 is a powerful agonist for both the CB1 and CB2 cannabinoid receptors. wikipedia.org Research has shown it possesses a significantly higher binding affinity for the CB1 receptor compared to THC and even other naphthoylindole derivatives like JWH-122 and JWH-081. wikipedia.orgnih.gov Its high potency is a key reason it has been a subject of extensive scientific and forensic investigation. nih.gov

| Compound | CB1 Receptor Binding Affinity (Ki) | CB2 Receptor Binding Affinity (Ki) |

| JWH-210 | 0.46 nM | 0.69 nM |

| JWH-122 | 0.69 nM | 1.2 nM |

| JWH-081 | 1.2 nM | 12.4 nM |

| Δ9-THC | ~40-50 nM | ~3-10 nM |

Note: Ki (inhibition constant) values represent the concentration of a ligand required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity. Data compiled from various sources. wikipedia.orgnih.govresearchgate.netresearchgate.net

Academic Rationale for Investigating Synthetic Cannabinoid Metabolites

The study of synthetic cannabinoid metabolites is crucial, particularly in clinical and forensic toxicology, for several reasons. mums.ac.irmdpi.com Parent SC compounds are often extensively and rapidly metabolized in the body, meaning they are frequently undetectable in biological samples like urine. nih.gov Instead, their metabolic byproducts are the primary targets for analysis to confirm exposure.

JWH-210 4-Hydroxypentyl as a Significant Biotransformation Product of JWH-210

Like other structurally similar alkylindoles, JWH-210 undergoes rapid metabolism in the liver. caymanchem.comcaymanchem.com One of the principal metabolic pathways is the hydroxylation of the N-pentyl side chain. caymanchem.com This process results in several monohydroxylated metabolites, including JWH-210 N-(4-hydroxypentyl) metabolite.

This specific metabolite, where a hydroxyl group is added to the fourth carbon of the pentyl chain, is an expected and significant biotransformation product. caymanchem.com Studies have confirmed its presence in biological matrices such as serum and urine following the administration of JWH-210, making it a key biomarker for detecting the use of its parent compound. caymanchem.comnih.govcaymanchem.com For instance, in a study analyzing oral fluid, JWH-210 N-(4-OH) was quantified, with concentrations peaking at different time points after administration, demonstrating its presence and importance in pharmacokinetic studies. nih.gov

Strategic Importance of Deuterated Internal Standards in Cannabinoid Research: Focus on JWH-210 (Indole-d5) 4-Hydroxypentyl

In quantitative analytical chemistry, particularly in techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), internal standards are used to ensure the accuracy and precision of measurements. clearsynth.comcerilliant.com An internal standard is a compound added in a known quantity to samples to correct for variations during sample preparation and analysis. kcasbio.com

The "gold standard" for internal standards in mass spectrometry is a stable isotope-labeled (SIL) version of the analyte being measured. scispace.comnih.govcrimsonpublishers.com this compound is the deuterated form of the JWH-210 metabolite, where five hydrogen atoms on the indole ring are replaced with deuterium (B1214612) atoms. cerilliant.comlgcstandards.com

The strategic importance of using a deuterated internal standard like this lies in its chemical and physical properties:

Near-Identical Chemical Behavior : Because deuterium is chemically very similar to hydrogen, the deuterated standard behaves almost identically to the non-labeled analyte during extraction and chromatography. acanthusresearch.com This means it co-elutes with the target compound, experiencing the same analytical conditions. chromforum.org

Correction for Matrix Effects : Biological samples are complex matrices that can enhance or suppress the ionization of an analyte in the mass spectrometer, leading to inaccurate results. A co-eluting SIL internal standard experiences the same matrix effects, allowing for effective normalization and a more accurate quantification of the analyte. clearsynth.comacanthusresearch.com

Mass Differentiation : Despite its similar behavior, the deuterated standard has a higher mass than the analyte. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, which is essential for quantification. clearsynth.com

The use of a SIL standard like this compound is considered superior to using a structural analog because it provides better compensation for analytical variability, ultimately leading to more reliable and reproducible data in forensic and clinical settings. scispace.comnih.govacanthusresearch.com This makes it an indispensable certified reference material for laboratories conducting urine drug testing and other toxicological analyses. cerilliant.com

Structure

3D Structure

Properties

Molecular Formula |

C26H27NO2 |

|---|---|

Molecular Weight |

390.5 g/mol |

IUPAC Name |

(4-ethylnaphthalen-1-yl)-[2,4,5,6,7-pentadeuterio-1-(4-hydroxypentyl)indol-3-yl]methanone |

InChI |

InChI=1S/C26H27NO2/c1-3-19-14-15-23(21-11-5-4-10-20(19)21)26(29)24-17-27(16-8-9-18(2)28)25-13-7-6-12-22(24)25/h4-7,10-15,17-18,28H,3,8-9,16H2,1-2H3/i6D,7D,12D,13D,17D |

InChI Key |

QRNSSTWZDKYLOO-HKUKTWOQSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])C(=C(N2CCCC(C)O)[2H])C(=O)C3=CC=C(C4=CC=CC=C43)CC)[2H])[2H] |

Canonical SMILES |

CCC1=CC=C(C2=CC=CC=C12)C(=O)C3=CN(C4=CC=CC=C43)CCCC(C)O |

Origin of Product |

United States |

Comprehensive Analysis of Jwh 210 Biotransformation Pathways

Elucidation of Phase I Metabolic Transformations of JWH-210

Phase I metabolism of JWH-210 primarily involves the introduction or unmasking of functional groups through oxidation, reduction, and hydrolysis reactions. These initial changes prepare the molecule for subsequent conjugation in Phase II.

A primary route of Phase I metabolism for JWH-210 is monohydroxylation, which occurs at various positions on the N-pentyl side chain. dshs-koeln.denih.gov This process is a common metabolic pathway for many synthetic cannabinoids containing an alkyl side chain. nih.gov The addition of a single hydroxyl group increases the polarity of the molecule. Known monohydroxylated metabolites include JWH-210 N-(4-hydroxypentyl) and JWH-210 N-(5-hydroxypentyl), which have been detected in both serum and urine. soft-tox.orgcaymanchem.com

Further oxidation of JWH-210 leads to the formation of a variety of derivatives. Dihydroxylated metabolites, where two hydroxyl groups are added, have been identified. dshs-koeln.denih.gov Additionally, the formation of ketone (oxo) groups on the pentyl side chain has been observed. jefferson.edu The subsequent oxidation of hydroxylated metabolites can result in the formation of oxohydroxy metabolites.

In addition to hydroxylation, the N-pentyl side chain of JWH-210 can undergo cleavage. N-dealkylation, the removal of the entire pentyl group, has been detected as a metabolic pathway. dshs-koeln.de This can also occur in combination with other metabolic transformations, such as hydroxylation. dshs-koeln.de Another significant metabolite is the JWH-210 N-pentanoic acid metabolite, formed by the oxidation of the terminal carbon of the pentyl chain. soft-tox.orgcaymanchem.com

The hydroxylation of the N-pentyl side chain of JWH-210 results in the formation of positional isomers. The most common of these are the 4-hydroxypentyl and 5-hydroxypentyl metabolites, where the hydroxyl group is located on the fourth or fifth carbon of the pentyl chain, respectively. soft-tox.orgnih.gov The relative abundance of these isomers can vary, with studies showing different peak concentrations in oral fluid after consumption. nih.govmdpi.com For instance, one study observed that the N-(5-OH) metabolite initially had a higher concentration, followed by a later peak for the N-(4-OH) metabolite. nih.gov

Table 1: Key Phase I Metabolites of JWH-210

| Metabolite Name | Metabolic Pathway | Location of Modification |

|---|---|---|

| JWH-210 N-(4-hydroxypentyl) metabolite | Monohydroxylation | N-pentyl side chain |

| JWH-210 N-(5-hydroxypentyl) metabolite | Monohydroxylation | N-pentyl side chain |

| JWH-210 5-hydroxyindole (B134679) metabolite | Monohydroxylation | Indole (B1671886) ring |

| JWH-210 N-pentanoic acid metabolite | Carboxylation | N-pentyl side chain |

| Dihydroxylated metabolites | Dihydroxylation | Various |

Investigation of Phase II Conjugation Pathways

Following Phase I transformations, the modified JWH-210 metabolites undergo Phase II conjugation reactions. These reactions involve the attachment of endogenous, highly polar molecules to the functional groups introduced in Phase I, which significantly increases their water solubility and facilitates their elimination from the body. reactome.orgyoutube.comdrughunter.com

A major Phase II pathway for JWH-210 metabolites is glucuronidation. researchgate.net In this process, glucuronic acid is attached to the hydroxyl groups of the Phase I metabolites. researchgate.netnih.gov This conjugation is catalyzed by UDP-glucuronosyltransferases (UGTs), a family of enzymes primarily located in the liver. reactome.orgresearchgate.net Studies have shown that several UGT isoforms are involved in the glucuronidation of hydroxylated JWH metabolites. researchgate.netnih.gov The resulting glucuronide conjugates are highly water-soluble and are readily excreted in the urine. jefferson.eduresearchgate.net This pathway is a critical step in the detoxification and elimination of JWH-210 and its metabolites.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| JWH-018 |

| JWH-073 |

| JWH-081 |

| JWH-122 |

| JWH-182 |

| JWH-210 |

| JWH-210 N-(4-hydroxypentyl) metabolite |

| JWH-210 N-(5-hydroxypentyl) metabolite |

| JWH-210 5-hydroxyindole metabolite |

| JWH-210 N-pentanoic acid metabolite |

| JWH-250 |

| AM-2201 |

| CP-47,497 |

| HU-210 |

| UR-144 |

| WIN-55,212-2 |

| Glucuronic acid |

Potential Sulfation and Other Conjugation Mechanisms

Following Phase I metabolism, which introduces or exposes functional groups on the JWH-210 molecule, Phase II conjugation reactions occur. While glucuronidation is a major pathway for many synthetic cannabinoids, other conjugation mechanisms, including sulfation, are also possible. researchgate.net

Sulfation involves the transfer of a sulfonate group (SO3-) from the donor molecule 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxylated metabolites of JWH-210. This reaction is catalyzed by sulfotransferase (SULT) enzymes. The addition of the highly polar sulfate (B86663) group significantly increases the water solubility of the metabolites, preparing them for renal or biliary excretion. While specific studies on JWH-210 sulfation are limited, it is a known metabolic pathway for other phenolic compounds and some synthetic cannabinoids. nih.gov The capacity of the sulfation pathway is, however, generally lower than that of glucuronidation. nih.gov

Other potential, though less common, conjugation reactions could include conjugation with glutathione, amino acids, or fatty acids. These pathways serve to detoxify reactive metabolites and further enhance their elimination from the body.

Enzymatic Drivers of JWH-210 Metabolism

The metabolism of JWH-210 is driven by a host of enzymes, primarily located in the liver. These enzymes are responsible for both the initial breakdown (Phase I) and subsequent conjugation (Phase II) of the compound.

The initial phase of JWH-210 metabolism is predominantly carried out by the cytochrome P450 (CYP) superfamily of enzymes. In vitro studies have identified several CYP isoforms that contribute to the hydroxylation and other oxidative modifications of JWH-210. The most significantly involved isoforms include CYP3A4, CYP2D6, CYP2C19, CYP3A5, and CYP1A2. dshs-koeln.de These enzymes catalyze the formation of various metabolites, such as monohydroxy, dihydroxy, and despentylhydroxy derivatives. dshs-koeln.de

After Phase I hydroxylation, the resulting metabolites of JWH-210 undergo Phase II conjugation, with glucuronidation being a key pathway. This process is mediated by UDP-glucuronosyltransferases (UGTs), which transfer glucuronic acid from the cofactor uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) to the hydroxylated metabolites.

While direct studies on JWH-210 are not extensively detailed in the provided results, research on structurally similar synthetic cannabinoids like JWH-018 and JWH-073 has shown the involvement of several UGT isoforms, including UGT1A1, UGT1A3, UGT1A9, UGT1A10, and UGT2B7. researchgate.net Given the structural similarities, it is highly probable that these same UGT enzymes, particularly those abundant in the liver such as UGT2B7 and UGT2B4, and in the kidney like UGT1A9, play a significant role in the glucuronidation of JWH-210 metabolites. researchgate.netnih.gov This conjugation step is crucial for the detoxification and elimination of the compound from the body. researchgate.net

In Vitro Models for Simulating JWH-210 Biotransformation

To study the metabolic fate of JWH-210 without administering it to human subjects, researchers rely on various in vitro (laboratory-based) models that simulate the metabolic environment of the human liver.

Human liver microsomes (HLMs) are subcellular fractions of liver cells that contain a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 family. dshs-koeln.denih.gov HLMs are a widely used and effective in vitro tool for studying the Phase I metabolism of drugs like JWH-210. dshs-koeln.denih.gov

Incubation of JWH-210 with HLMs allows for the generation and subsequent identification of its various metabolites. dshs-koeln.dedshs-koeln.de Studies have shown that HLMs are superior to single, isolated CYP isoenzymes for producing the full spectrum of JWH-210 metabolites, which include monohydroxy, dihydroxy, despentylhydroxy, oxo, and oxohydroxy derivatives. dshs-koeln.de This makes HLMs an invaluable tool for characterizing the primary metabolic pathways of JWH-210 and for producing reference standards of its metabolites for analytical and forensic purposes.

Primary human hepatocytes, which are intact liver cells, represent the "gold standard" for in vitro drug metabolism studies. nih.govlonza.com They contain the full complement of both Phase I and Phase II metabolic enzymes and cofactors, as well as drug transporters, providing a more comprehensive and physiologically relevant model of in vivo metabolism compared to subcellular fractions like microsomes. nih.gov

The use of human hepatocytes allows for the investigation of the complete metabolic profile of JWH-210, including both Phase I and Phase II reactions, and can provide a more accurate prediction of how the compound will be metabolized in the human body. nih.gov Long-term culture models of hepatocytes are particularly useful for studying the metabolism of low-clearance compounds. nih.gov While specific studies on JWH-210 using human hepatocytes are not detailed in the provided results, this model is crucial for understanding the interplay between different metabolic pathways and for predicting the formation of various conjugated metabolites.

Comparative Metabolic Fingerprints Across Different Synthetic Cannabinoid Structures

The biotransformation of synthetic cannabinoids (SCs) is a complex process primarily mediated by cytochrome P450 (CYP450) enzymes in Phase I metabolism, followed by conjugation, typically with glucuronic acid (Phase II metabolism). nih.govnih.gov While sharing common pathways, the metabolic fingerprints of different SCs can exhibit significant variations depending on their specific chemical structures. Understanding these differences is crucial for forensic and clinical toxicology to accurately identify substance use. frontiersin.org

JWH-210, a member of the naphthoylindole family, undergoes extensive metabolism, creating a distinct but partially overlapping profile with other SCs. soft-tox.orgdshs-koeln.de The primary metabolic reactions for most aminoalkylindole SCs, including JWH-210, involve hydroxylation at various positions, N-dealkylation, and subsequent oxidation to form carboxylic acids. unodc.org Dihydrodiol formation is another significant route for SCs that contain a naphthyl ring, such as JWH-210. dshs-koeln.deunodc.org

A key distinction in the metabolism of many SCs compared to Δ⁹-tetrahydrocannabinol (THC) from cannabis is the pharmacological activity of their metabolites. acs.org While THC is primarily metabolized to one major active metabolite (11-hydroxy-Δ⁹-THC), many SCs, including JWH-018 and JWH-210, are biotransformed into multiple hydroxylated metabolites that retain high affinity and activity at cannabinoid receptors. nih.govacs.orgnih.govnih.gov

The metabolic pathways of JWH-210 show considerable overlap with its structural analogs, such as JWH-018, JWH-073, and JWH-122. The most common transformations include hydroxylation on the N-pentyl side chain, the indole ring, and the naphthoyl moiety. unodc.orgacs.org For instance, hydroxylation of the N-pentyl chain is a dominant pathway for JWH-210, resulting in N-(4-hydroxypentyl) and N-(5-hydroxypentyl) metabolites. soft-tox.orgacs.orgnih.gov This pattern is mirrored in the metabolism of JWH-018 and JWH-122, which also yield corresponding N-(4-hydroxypentyl) and N-(5-hydroxypentyl) metabolites. frontiersin.orguts.edu.au

However, subtle structural differences lead to unique metabolic markers. For example, JWH-210 is distinguished by an ethyl group on the naphthyl ring, which provides an additional site for biotransformation compared to JWH-018. dshs-koeln.de Conversely, compounds like AM-2201, the 5-fluoropentyl analog of JWH-018, share major metabolites with JWH-018, such as the N-pentanoic acid and N-(5-hydroxypentyl) metabolites, making it challenging to differentiate their intake based solely on these common products. frontiersin.org To distinguish AM-2201 use, the detection of specific metabolites like AM-2201 6-OH-indole is necessary. frontiersin.org

The following tables provide a comparative overview of the major Phase I metabolites for JWH-210 and other selected synthetic cannabinoids.

Table 1: Comparative Phase I Metabolites of Naphthoylindole Synthetic Cannabinoids

This table illustrates common metabolic pathways among closely related synthetic cannabinoids.

| Parent Compound | Metabolic Reaction | Resulting Metabolite(s) |

| JWH-210 | N-Pentyl Chain Hydroxylation | JWH-210 N-(4-hydroxypentyl) metabolite, JWH-210 N-(5-hydroxypentyl) metabolite soft-tox.orgacs.orgcaymanchem.com |

| Indole Ring Hydroxylation | JWH-210 5-hydroxyindole metabolite soft-tox.orgcaymanchem.com | |

| Naphthyl Ring Hydroxylation | Monohydroxylated metabolites soft-tox.org | |

| N-Dealkylation & Hydroxylation | N-dealkylated-monohydroxy metabolites dshs-koeln.de | |

| Dihydrodiol Formation | Dihydrodiol metabolites dshs-koeln.de | |

| Carboxylation (Oxidation) | JWH-210 N-pentanoic acid metabolite soft-tox.orgacs.org | |

| JWH-018 | N-Pentyl Chain Hydroxylation | JWH-018 N-(4-hydroxypentyl) metabolite, JWH-018 N-(5-hydroxypentyl) metabolite frontiersin.orgnih.gov |

| Indole Ring Hydroxylation | Monohydroxylated indole metabolites nih.gov | |

| Carboxylation (Oxidation) | JWH-018 N-pentanoic acid metabolite frontiersin.org | |

| JWH-073 | N-Butyl Chain Hydroxylation | Hydroxylated metabolites nih.govresearchgate.net |

| Glucuronidation (Phase II) | Glucuronide conjugates of hydroxylated metabolites nih.govresearchgate.net | |

| JWH-122 | N-Pentyl Chain Hydroxylation | JWH-122 N-(4-hydroxypentyl) metabolite, JWH-122 N-(5-hydroxypentyl) metabolite acs.org |

| Carboxylation (Oxidation) | JWH-122 N-pentanoic acid metabolite acs.org | |

| AM-2201 | Oxidative Defluorination & Hydroxylation | JWH-018 N-(5-hydroxypentyl) metabolite frontiersin.org |

| Indole Ring Hydroxylation | AM-2201 6-hydroxyindole (B149900) metabolite frontiersin.org | |

| Carboxylation (Oxidation) | JWH-018 N-pentanoic acid metabolite frontiersin.org |

Table 2: Summary of Metabolic Pathways Across Different SC Structures

This table provides a generalized comparison of biotransformation routes observed for various synthetic cannabinoid families.

| Structural Class | Example Compound(s) | Common Metabolic Pathways | Key Differentiating Features |

| Naphthoylindoles | JWH-210, JWH-018, JWH-122, AM-2201 | N-Alkyl chain hydroxylation, Indole/Naphthoyl hydroxylation, Carboxylation, Dihydrodiol formation, N-dealkylation. dshs-koeln.deunodc.org | Specific hydroxylation patterns on the naphthyl ring; metabolites resulting from modifications (e.g., ethyl group on JWH-210, fluorine on AM-2201). frontiersin.orgdshs-koeln.de |

| Phenylacetylindoles | JWH-250 | Carbonyl formation, N-Alkyl chain hydroxylation. dshs-koeln.de | Lacks a naphthyl group, so no dihydrodiol formation. dshs-koeln.de |

| Indazole Carboxamides | 5F-PB-22, FDU-PB-22 | Ester hydrolysis followed by glucuronidation. tandfonline.comnih.gov | Initial hydrolysis of the ester linkage is a primary step, unlike the direct hydroxylation common in naphthoylindoles. |

| Valinamide/Tert-leucinamide | 5F-ADB, MDMB-CHMICA | Ester hydrolysis, Amide hydrolysis, Hydroxylation. news-medical.net | Hydrolysis of ester and amide groups are major pathways, generating multiple acidic metabolites. news-medical.netyoutube.com |

After Phase I biotransformation, the resulting hydroxylated and carboxylated metabolites are often conjugated with glucuronic acid by UDP-glucuronosyltransferase (UGT) enzymes to facilitate their excretion in urine. nih.govnih.govresearchgate.net Studies have identified several UGT isoforms, including UGT1A1, UGT1A3, UGT1A9, UGT1A10, and UGT2B7, as being involved in the glucuronidation of SC metabolites. nih.govresearchgate.net The extensive metabolism, coupled with the potential for overlapping metabolic fingerprints, underscores the necessity of identifying unique marker metabolites for each specific synthetic cannabinoid to confirm its consumption. frontiersin.org

Methodological Advancements in Analytical Research of Jwh 210 Metabolites

Development and Validation of Quantitative Chromatographic-Mass Spectrometric Methods

The cornerstone of analyzing JWH-210 metabolites lies in the coupling of chromatographic separation techniques with mass spectrometry. This combination provides the high selectivity and sensitivity required to detect trace amounts of these compounds in biological samples.

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

UHPLC-MS/MS has emerged as a primary tool for the quantitative analysis of JWH-210 metabolites. nih.govdependencias.pt This technique offers rapid and efficient separation of analytes with high resolution, coupled with the specificity and sensitivity of tandem mass spectrometry. UHPLC systems use columns with smaller particles (typically under 2 µm) to achieve superior separation performance compared to traditional HPLC.

In a typical UHPLC-MS/MS workflow, a biological sample, such as urine or oral fluid, undergoes extraction to isolate the analytes of interest. nih.govresearchgate.net The extract is then injected into the UHPLC system, where the metabolites are separated based on their physicochemical properties as they pass through the analytical column. dependencias.pt The separated compounds then enter the mass spectrometer, where they are ionized, fragmented, and detected. By monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring or MRM), analysts can achieve highly selective and sensitive quantification of the target metabolites. dependencias.pt

A study on the determination of JWH-210 in oral fluid of consumers utilized a UHPLC-HRMS method that was validated and found to be linear from the limit of quantification (LOQ) to 50 ng/mL. nih.gov The recovery of analytes was consistently above 70%, with a matrix effect below 15%, and both intra- and inter-assay precision and accuracy were better than 16%. nih.govresearchgate.netnih.gov This demonstrates the robustness and reliability of UHPLC-MS/MS for the analysis of JWH-210 and its metabolites.

Table 1: Example of UHPLC-MS/MS Parameters for JWH-210 Metabolite Analysis

| Parameter | Condition |

|---|---|

| Chromatography System | Waters Acquity UPLC® |

| Column | HSS T3 (50 mm x 2.1 mm, 1.8 µm) |

| Column Temperature | 45°C |

| Mobile Phase A | Methanol/2 mM ammonium (B1175870) formate (B1220265) (formic acid 0.1%) (95:5, v/v) |

| Mobile Phase B | 2 mM ammonium formate (formic acid 0.1%)/methanol (95:5, v/v) |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| Mass Spectrometer | Tandem Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI) Positive |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

This table presents a generalized set of parameters and may vary based on the specific application and instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies

GC-MS is another powerful technique employed for the analysis of JWH-210 metabolites. researchgate.netsemanticscholar.org It is particularly well-suited for volatile and thermally stable compounds. However, many synthetic cannabinoid metabolites, including those of JWH-210, contain polar functional groups (like hydroxyl groups) that make them less volatile. extractionmagazine.comresearchgate.net Therefore, a crucial step in GC-MS analysis of these metabolites is derivatization. cannabissciencetech.comlabrulez.comon24.com

Derivatization involves chemically modifying the analytes to increase their volatility and thermal stability, making them more amenable to GC analysis. extractionmagazine.comcannabissciencetech.comlabrulez.comon24.com Silylation is a common derivatization technique where a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is used to replace the active hydrogen in polar functional groups with a trimethylsilyl (B98337) (TMS) group. extractionmagazine.com This process not only improves the chromatographic properties of the metabolites but can also lead to the formation of characteristic fragment ions in the mass spectrometer, aiding in their identification. extractionmagazine.com

In one study, dried samples for GC-MS analysis were derivatized with a mixture of BSTFA containing 1% TMCS and acetonitrile (B52724) at 70°C for 30 minutes before injection into the GC-MS system. nih.gov GC-MS has been successfully used to identify and quantify the parent JWH-210 compound in various samples. researchgate.netnih.gov

High-Resolution Accurate Mass Spectrometry (HRMS) for Metabolite Discovery and Confirmation

The rapid emergence of new synthetic cannabinoids and their metabolites necessitates analytical methods that can not only quantify known compounds but also identify novel, unexpected ones. High-Resolution Mass Spectrometry (HRMS) has become an invaluable tool for this purpose. nih.govnih.gov Unlike standard mass spectrometers, HRMS instruments, such as time-of-flight (TOF) and Orbitrap analyzers, provide highly accurate mass measurements, typically with an error of less than 5 parts per million (ppm). researchgate.net

This high mass accuracy allows for the determination of the elemental composition of an unknown compound, which is a critical step in its identification. researchgate.net When a new metabolite of JWH-210 is suspected in a sample, HRMS can provide its accurate mass, which can then be used to propose a molecular formula. By combining this information with fragmentation data (MS/MS), researchers can confidently elucidate the structure of the novel metabolite. researchgate.net HRMS is particularly useful for distinguishing between isomeric metabolites, which have the same molecular weight but differ in the position of a functional group. nih.gov

For example, HRMS has been instrumental in identifying various hydroxylated and carboxylated metabolites of JWH-210 and other synthetic cannabinoids. nih.govresearchgate.net This capability is crucial for keeping analytical methods up-to-date with the ever-changing landscape of designer drugs. nih.gov

Integration of JWH-210 (Indole-d5) 4-Hydroxypentyl as an Essential Internal Standard

To ensure the accuracy and reliability of quantitative analyses, especially in complex biological matrices, the use of an internal standard is paramount. For the analysis of JWH-210 metabolites, this compound has proven to be an essential internal standard. cerilliant.comlgcstandards.com

Principles of Isotopic Dilution Mass Spectrometry for Enhanced Precision

Isotopic dilution mass spectrometry (IDMS) is considered the gold standard for quantitative analysis due to its high precision and accuracy. youtube.comosti.govwikipedia.orgbritannica.comrsc.org This technique involves adding a known amount of an isotopically labeled version of the analyte of interest to the sample before any sample preparation steps. youtube.comwikipedia.org In this case, this compound, which has five deuterium (B1214612) atoms incorporated into its indole (B1671886) ring, serves as the isotopically labeled internal standard. cerilliant.comlgcstandards.com

Because the deuterated standard is chemically identical to the native analyte, it behaves in the same manner during extraction, derivatization, and chromatography. waters.com The mass spectrometer, however, can distinguish between the analyte and the internal standard due to their mass difference. By measuring the ratio of the response of the native analyte to the isotopically labeled internal standard, any variations or losses during the analytical process are effectively canceled out, leading to a highly precise and accurate quantification of the analyte. youtube.com

Compensation for Matrix Effects and Variable Recovery in Complex Biological Samples

Biological samples such as urine and blood are incredibly complex, containing numerous endogenous compounds that can interfere with the analysis. nih.govnebiolab.comnih.govtandfonline.com This phenomenon, known as the "matrix effect," can either suppress or enhance the ionization of the analyte in the mass spectrometer, leading to inaccurate results. nebiolab.comnih.govwaters.comeijppr.com Additionally, the efficiency of extracting the analyte from the matrix can be variable.

The use of an isotopically labeled internal standard like this compound is the most effective way to compensate for these matrix effects and variable recovery. waters.comwaters.comresearchgate.netnih.gov Since the internal standard co-elutes with the analyte and experiences the same matrix effects and extraction losses, the ratio of their signals remains constant, regardless of these variations. waters.com This ensures that the quantitative results are reliable and reflective of the true concentration of the JWH-210 metabolite in the original sample. nih.gov

Rigorous Method Validation for Academic Research Reproducibility

To ensure that analytical results are reliable and can be reproduced by different laboratories, a thorough method validation process is essential. This involves establishing key performance characteristics of the analytical method, including detection limits, recovery, reproducibility, stability, and selectivity.

The limit of detection (LOD) and limit of quantification (LOQ) are fundamental parameters in method validation, defining the sensitivity of an analytical procedure. For JWH-210 and its metabolites, various studies have established these limits across different biological matrices and analytical platforms.

In a study analyzing oral fluid, the LOQ for JWH-210 and its N-(4-OH) and N-(5-OH) pentyl metabolites was established in the range of 0.07–0.25 ng/mL using ultra-high performance liquid chromatography-high resolution mass spectrometry (UHPLC-HRMS). nih.gov For gas chromatography-mass spectrometry (GC-MS), the LOQ range was slightly higher, between 0.5–2.3 ng/mL. nih.gov The LOD was typically defined as the analyte concentration giving a signal-to-noise ratio greater than three. nih.gov

Another approach using liquid chromatography-tandem mass spectrometry (LC-MS/MS) for urine analysis reported a lower limit of quantification (LLOQ) of 0.01 ng/mL for a panel of synthetic cannabinoid metabolites, including those of JWH-210. acs.org A comprehensive LC-MS/MS method for 20 synthetic cannabinoids and 21 of their metabolites in urine set the lower limits of linearity between 0.1 and 1.0 µg/L (equivalent to ng/mL). nih.gov Similarly, a validated method for parent synthetic cannabinoids in blood reported a linear range of 0.1–10 ng/mL, with LODs between 0.01 and 0.5 ng/mL. oup.com

The efficiency of an analytical method is determined by its recovery, reproducibility (precision), and the stability of the analytes during sample processing and storage.

Analytical Recovery: The recovery of an analyte refers to the efficiency of the extraction process from the biological matrix. For JWH-210 and its metabolites in oral fluid, mean analytical recoveries were consistently above 70-80%. nih.govresearchgate.net In broader studies encompassing numerous synthetic cannabinoids, extraction efficiencies have been reported to range from 44–110% in urine. nih.gov Another validated method showed recovery between 53% and 95%. nih.gov

Reproducibility and Accuracy: Reproducibility, or precision, is assessed through intra- and inter-assay analyses. For JWH-210 metabolites, studies have demonstrated high reproducibility, with coefficients of variation (%CV) for intra- and inter-assay precision being better than 16%. nih.govnih.gov Other validated methods report imprecision between 4.3–13.5% CV and accuracy (as bias) within ±15% of the target concentration. acs.orgnih.gov

Stability: Analyte stability is critical for ensuring that the measured concentration reflects the true concentration at the time of sampling. The stability of JWH-210 metabolites has been evaluated under various conditions. For instance, their concentrations in processed samples showed no significant degradation after three freeze-thaw cycles and were stable in an autosampler for at least three days. researchgate.netnih.gov

Specificity is the ability of an analytical method to differentiate and quantify the analyte of interest in the presence of other components in the sample, such as endogenous substances or other drugs. This is particularly challenging in complex biological matrices like blood, urine, and oral fluid.

To ensure specificity, methods are tested against blank matrix samples from multiple sources to check for interferences. acs.org In the analysis of JWH-210 metabolites, methods based on liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) or high-resolution mass spectrometry (HRMS) provide excellent selectivity due to the specific precursor-to-product ion transitions monitored or the high mass accuracy measurements. nih.govoup.com Studies have reported minimal matrix effects, often below 15%, demonstrating high selectivity. nih.govnih.gov However, some comprehensive methods have noted wider variability in matrix effects, ranging from -73% to +52%, underscoring the importance of using isotopically labeled internal standards, such as this compound, to compensate for these variations and ensure accurate quantification. nih.gov

Comprehensive Structural Elucidation Strategies for Novel JWH-210 Metabolites

Identifying the exact chemical structure of novel metabolites is crucial for understanding metabolic pathways. This often requires a combination of advanced analytical techniques capable of providing detailed structural information.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the unambiguous structural elucidation of organic molecules, including drug metabolites. While its application is sometimes limited by the need for relatively large amounts of pure substance, it provides unparalleled detail about the molecular structure.

The structural elucidation of the parent JWH-210 compound has been accomplished using 1H and 13C NMR. oup.com For metabolites, which are often present in much lower concentrations, a common strategy involves incubating the parent drug with a microbial model system, such as the fungus Cunninghamella elegans. nih.gov This fungus is known to produce metabolites that are structurally identical to those found in humans, including the exact isomers. nih.gov By producing metabolites in larger quantities, this method allows for their isolation and subsequent analysis by NMR. This approach has been successfully used to characterize various metabolites of other synthetic cannabinoids, including dihydroxy, carboxy and hydroxy, and hydroxy and ketone metabolites, and is a viable strategy for elucidating the structures of novel JWH-210 metabolites. nih.gov

Mass spectrometry (MS) is a cornerstone of metabolite identification. Advanced MS techniques are particularly vital for differentiating between isomers (molecules with the same chemical formula but different structural arrangements), such as hydroxylated metabolites of JWH-210 where the hydroxyl group is at different positions on the molecule.

Electron ionization (EI) mass spectrometry, often used with GC-MS, can differentiate positional isomers by analyzing the relative abundance of specific fragment ions. For example, the fragmentation patterns of JWH-250 isomers show that the ratio of ions at m/z 121 to m/z 91 varies significantly depending on the position of a methoxy (B1213986) group, allowing for their differentiation. wvu.edu This principle of analyzing fragment ion ratios can be applied to distinguish isomers of JWH-210 metabolites. wvu.eduresearchgate.net

More advanced techniques like high-resolution ion mobility-mass spectrometry (IM-MS) offer another dimension of separation. chemrxiv.org This method separates ions based on their size, shape, and charge (collision cross-section, CCS) in addition to their mass-to-charge ratio. It has been used to successfully separate sodiated metabolite isomers of JWH-250, such as the N-4-OH, N-5-OH, and 5-OH variants, which would be difficult to resolve by chromatography alone. chemrxiv.org Furthermore, higher-energy collisional dissociation (HCD) studies can reveal detailed, energy-dependent fragmentation pathways, providing insights that help distinguish between isobaric compounds and identify in-source isomerization. nih.gov

Application of Analytical Methodologies in Metabolic Profiling Studies

The characterization of metabolic pathways is fundamental to understanding the biotransformation of synthetic cannabinoids like JWH-210. Advanced analytical methodologies are crucial in identifying and quantifying metabolites, providing insights into their formation, distribution, and eventual elimination. The application of these techniques in both laboratory-based (in vitro) systems and preclinical models allows for a comprehensive metabolic profile to be constructed.

In vitro models, primarily utilizing human liver microsomes (HLM), are instrumental in identifying the metabolic pathways of xenobiotics before proceeding to more complex biological systems. These systems allow for the controlled study of metabolite formation over time, providing a foundational understanding of the compound's biotransformation.

Research involving the incubation of JWH-210 with HLM has successfully identified a range of phase I metabolites. dshs-koeln.de Analytical techniques, particularly liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), have been pivotal in this elucidation. dshs-koeln.de Studies have shown that JWH-210 undergoes extensive metabolism, leading to the formation of multiple products. dshs-koeln.de The primary metabolic reactions observed include monohydroxylation and dihydroxylation on various parts of the molecule. dshs-koeln.de

Further investigations have identified more complex transformations, including the formation of despentylhydroxy, oxo (or epoxy), and oxohydroxy metabolites. dshs-koeln.de The use of specific cytochrome P450 (CYP450) isoenzymes in these incubations helps to pinpoint the key enzymes responsible for these metabolic steps. For instance, incubations with CYP3A4 and CYP2B6 have been conducted, with HLM generally proving superior in generating a wider array of metabolites. dshs-koeln.de Interestingly, studies have noted that the CYP2B6 enzyme selectively produces a specific monohydroxy metabolite of JWH-210, highlighting the specificity of enzymatic pathways. dshs-koeln.de

The time-dependent nature of metabolite formation is a critical aspect of these studies. While detailed time-course data from HLM incubations are specific to individual experimental designs, the general principle involves monitoring the decrease of the parent compound (JWH-210) concentration while tracking the emergence and peak of its various metabolites over the incubation period. This provides a clear picture of the sequence of metabolic events.

Table 1: Phase I Metabolites of JWH-210 Identified in In Vitro Human Liver Microsome (HLM) Incubations This table is interactive. You can sort and filter the data.

Preclinical animal models are essential for mapping the metabolic fate of compounds in a whole-organism context, providing data on tissue distribution and pharmacokinetic profiles. Pigs and rats have been utilized in such studies for JWH-210, offering valuable insights that complement in vitro findings. nih.govfrontiersin.org

A study using a pig model provided a detailed snapshot of JWH-210 distribution six hours after intravenous administration. nih.gov The parent compound was detectable in all analyzed specimens, with the highest concentrations found in abdominal and perirenal adipose tissue, followed by the kidneys and cerebellum. nih.gov This suggests significant distribution into fatty tissues. nih.gov Conversely, the lowest concentrations were observed in the dura, lung, and liver. nih.gov Metabolite concentrations were found to be highest in tissues associated with metabolism and elimination, such as the kidneys and bile fluid, which is an appropriate specimen for detecting JWH-210 metabolites. nih.gov These distribution patterns are critical for building a comprehensive metabolic map. It has also been noted from pig models that JWH-210 concentrations in the blood may not directly reflect the concentrations within hepatocytes. nih.gov

Table 2: Distribution of JWH-210 in a Pig Model (6 Hours Post-Administration) This table is interactive. You can sort and filter the data.

Pharmacokinetic studies in rats have further elucidated the time-dependent fate of JWH-210 in serum. Following subcutaneous administration, JWH-210 exhibited a biphasic profile. frontiersin.orgnih.gov The maximum serum concentration was reached one hour after administration, with a second peak observed after four hours. frontiersin.orgnih.gov The compound remained detectable 24 hours after administration, suggesting a slow elimination phase, which may be attributed to its partial release from adipose tissue where it accumulates. frontiersin.org

The analysis of metabolites in these preclinical models confirms the pathways identified in vitro. In urine samples, the JWH-210 N-(4-hydroxypentyl) metabolite was identified as the most prevalent phase I metabolite. acs.org Other significant metabolites detected include the N-(5-hydroxypentyl) and 5-hydroxyindole (B134679) metabolites. acs.orgsoft-tox.org The consistent detection of these hydroxylated metabolites across different models and matrices solidifies their importance as biomarkers for JWH-210 metabolism. acs.org

Table 3: Pharmacokinetic Profile of JWH-210 in Rat Serum This table is interactive. You can sort and filter the data.

Chemical Synthesis and Isotopic Labeling for Research Standard Generation

Synthetic Pathways to JWH-210 4-Hydroxypentyl Metabolite

The synthesis of the JWH-210 N-(4-hydroxypentyl) metabolite is a multi-step process that requires precise control over reaction conditions to achieve the desired product with high purity. The general strategy involves two key transformations: the acylation of an indole (B1671886) precursor at the C3 position and the subsequent N-alkylation to introduce the functionalized side chain.

A crucial step in the synthesis of JWH-210 and its analogues is the Friedel-Crafts acylation of the indole ring with 4-ethyl-1-naphthoyl chloride. Achieving regioselectivity at the C3 position of the indole is paramount. Traditional methods for this acylation, often employing reagents like diethylaluminum chloride (EtAlCl₂), have been reported to be problematic and low-yielding, with yields sometimes as low as 10-20%. cerilliant.com

Table 1: Comparison of Acylation Methods for Indole Precursors

| Acylation Method | Reagent | Typical Yield | Key Advantages |

| Traditional Method | Diethylaluminum chloride (Et₂AlCl) | 10-20% | Established but often inefficient. |

| Optimized Method | Tin(IV) chloride (SnCl₄) | 45-82% | High yield, high regioselectivity, no N-protection needed, shorter synthesis. cerilliant.com |

Following the successful acylation of the indole core, the next step is the introduction of the 4-hydroxypentyl side chain at the N1 position. This is typically achieved through an N-alkylation reaction. The general procedure involves the deprotonation of the indole nitrogen with a suitable base to form a nucleophilic indole anion. youtube.com This anion is then reacted with an appropriate electrophile, such as a 5-halopentan-2-ol derivative, where the hydroxyl group is often protected to prevent side reactions.

For metabolites like the JWH-250 4-hydroxypentyl analogue, which presents similar synthetic challenges, optimization of the final alkylation step by controlling temperature and the rate of reagent addition improved the conversion to the desired product from less than 10% to over 40%. nih.gov However, even with high conversion rates, isolated yields can be lower due to challenges in purification. nih.gov

Strategies for Deuterium (B1214612) Incorporation into JWH-210 and its Metabolites

Stable-isotope labeled internal standards are essential for quantitative analysis by mass spectrometry, as they can correct for variations in sample preparation and instrument response. Deuterium (²H or D) is the most common isotope used for this purpose.

A common and efficient strategy for preparing deuterated JWH-210 metabolites is to begin the synthesis with an isotopically labeled precursor. The use of indole-d7 (B3044205) as a starting material allows for the deuterium labels to be carried through the synthetic sequence. cerilliant.com When indole-d7 undergoes the tin-mediated Friedel-Crafts acylation, no scrambling or loss of the deuterium isotopes is observed. cerilliant.com

The subsequent N-alkylation to add the 4-hydroxypentyl side chain also proceeds without affecting the labels on the indole core. This method results in a final metabolite with high isotopic purity. For example, the synthesis of JWH-210 5-hydroxypentyl metabolite-d5 using this approach yielded a product with an isotopic distribution of 92.53% d5. cerilliant.com This high level of incorporation ensures the utility of the compound as an internal standard.

Table 2: Isotopic Distribution of a Deuterated JWH-210 Metabolite Synthesized from an Indole-d7 Precursor

| Isotopic Species | Percentage |

| d5 | 92.530% |

| d4 | 7.247% |

| d3 | 0.184% |

| d2 | 0.040% |

| d1 | 0.000% |

| d0 | 0.000% |

| Data from the synthesis of JWH-210 5-hydroxypentyl metabolite-d5. cerilliant.com |

While using a labeled indole core is a robust method, an alternative or complementary strategy involves the site-specific introduction of deuterium onto the N-pentyl side chain. This can be particularly useful for studying the metabolism of the side chain itself. Several modern synthetic methods allow for the precise installation of deuterium at unactivated aliphatic positions. nih.govnih.gov

One such advanced strategy is a copper-catalyzed deacylative deuteration, which uses a ketone as a traceless activating group and heavy water (D₂O) as the deuterium source. nih.gov This redox-neutral reaction allows for mono-, di-, or tri-deuteration at specific sites with broad functional group tolerance. nih.govnih.gov Another approach involves palladium-catalyzed methods. researchgate.netmdpi.com For instance, the synthesis of cannabinoids specifically deuterated on the n-pentyl side chain has been successfully developed, involving the creation of deuterated resorcinol (B1680541) key intermediates under conditions that prevent deuterium scrambling. researchgate.net These methods provide powerful tools for creating specifically labeled standards to investigate metabolic pathways in detail.

Characterization and Quality Control of Synthesized Deuterated Standards

Once synthesized, the deuterated standard must undergo rigorous characterization and quality control to ensure it is fit for its intended purpose in quantitative assays. This process verifies the chemical purity of the compound and confirms the success of the isotopic labeling.

The chemical purity of a reference standard is paramount, as impurities can lead to significant errors in quantitative analysis. tandfonline.com Impurities may include residual starting materials, byproducts from the synthesis, or degradants. tandfonline.comcaymanchem.com A common issue with deuterated standards is the presence of the unlabeled analyte as a residual impurity, which can directly interfere with the measurement of the target compound and lead to inaccurate results. tandfonline.com

Regulatory bodies and quality standards like ISO 17034 emphasize the need for high-purity reference materials for reliable bioanalysis. tandfonline.comsigmaaldrich.com The certification of reference materials involves a comprehensive testing plan to identify and quantify any impurities. sigmaaldrich.com Techniques such as high-performance liquid chromatography (HPLC) coupled with UV or mass spectrometry (LC-MS) are employed to determine chromatographic purity. However, a comprehensive purity assessment, often expressed as a mass balance purity factor, also accounts for non-chromatographable impurities like residual solvents and water content, which can be measured by techniques like Karl Fischer titration. sigmaaldrich.com

Table 1: Analytical Techniques for Purity Verification of Reference Standards

| Analytical Technique | Purpose | Common Impurities Detected |

| High-Performance Liquid Chromatography (HPLC) | Separates the main compound from non-volatile or thermally unstable impurities. | Synthesis byproducts, related compounds, degradants. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Analyzes volatile impurities and confirms compound identity. | Residual solvents, volatile byproducts. |

| Nuclear Magnetic Resonance (¹H-NMR) | Confirms the chemical structure and can quantify impurities with known structures. | Structural isomers, residual starting materials. |

| Karl Fischer Titration | Specifically quantifies water content. | Water. sigmaaldrich.com |

| Thermogravimetric Analysis (TGA) | Measures the amount of residual solvents. | Organic solvents. sigmaaldrich.com |

Beyond chemical purity, it is essential to verify the isotopic composition of a deuterated standard. This involves confirming the number and location of deuterium atoms and quantifying the isotopic purity. Isotopic purity refers to the percentage of the standard that is fully labeled with the desired number of deuterium atoms. avantiresearch.com Inadequate isotopic purity, where a significant portion of the standard contains fewer deuterium atoms than intended (e.g., d4 or d3 instead of d5), can compromise the accuracy of an assay. avantiresearch.com

High-resolution mass spectrometry (HR-MS) is a primary tool for this purpose. It can distinguish between ions with very small mass differences, allowing for the resolution of the different isotopologues (e.g., d0, d1, d2, d3, d4, d5) of the labeled compound. rsc.orgnih.gov By integrating the signals for each isotopic ion, the percentage of isotopic enrichment can be calculated. rsc.org Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (¹H-NMR) and deuterium (²H-NMR) analysis, provides complementary information, confirming the specific sites of deuterium incorporation and offering another method to assess isotopic purity. rsc.orggoogle.com

Table 2: Example of Isotopic Purity Evaluation for Deuterated Compounds using LC-ESI-HR-MS and NMR

| Compound | Stated Purity | Calculated % Isotopic Purity (HR-MS/NMR) | Reference |

| Tamsulosin-d4 | 99.0% | 99.5% | rsc.org |

| Oxybutynin-d5 | 98.0% | 98.8% | rsc.org |

| Eplerenone-d3 | 98.0% | 99.9% | rsc.org |

| Propafenone-d7 | 98.0% | 96.5% | rsc.org |

This table is illustrative and based on findings for various deuterated compounds, demonstrating the methods used to confirm isotopic purity. rsc.org

Advancing Research Through High-Quality Synthesized Deuterated Standards

The use of well-characterized, high-purity deuterated standards like JWH-210 (Indole-d5) 4-Hydroxypentyl is fundamental to advancing analytical science, enabling researchers to achieve the accuracy and precision required for complex biological studies.

In quantitative bioanalysis, particularly using LC-MS, a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard. aptochem.comkcasbio.com this compound serves this role for the quantification of its corresponding unlabeled metabolite, a primary biomarker of JWH-210 exposure. sigmaaldrich.comcerilliant.com

The key advantage of a deuterated standard is that it co-elutes with the unlabeled analyte and exhibits nearly identical behavior during sample extraction, chromatography, and ionization in the mass spectrometer. aptochem.comtexilajournal.com This allows it to effectively compensate for variations in sample preparation and, crucially, for matrix effects—the suppression or enhancement of ionization caused by other components in a complex biological sample like blood or urine. kcasbio.comclearsynth.com By normalizing the analyte's response to the internal standard's response, a robust and reliable quantification is achieved. kcasbio.com This leads to improved assay accuracy, precision, and reduced data rejection rates, which is not always possible with surrogate internal standards that are merely structurally similar. aptochem.comscispace.com

Table 3: Comparison of Internal Standard Types in Bioanalytical Assays

| Feature | Deuterated Internal Standard (e.g., this compound) | Surrogate (Analog) Internal Standard |

| Chemical Properties | Virtually identical to the analyte. amazonaws.com | Similar, but not identical, to the analyte. kcasbio.com |

| Chromatographic Retention Time | Co-elutes with the analyte. aptochem.comtexilajournal.com | Similar, but may have a different retention time. scispace.com |

| Ionization Efficiency | Same as the analyte. aptochem.com | May differ from the analyte, especially in the presence of matrix effects. kcasbio.com |

| Compensation for Matrix Effects | Excellent, as it is affected in the same way as the analyte. kcasbio.comtexilajournal.com | Variable and often incomplete. kcasbio.com |

| Assay Robustness & Accuracy | High; considered the "gold standard". aptochem.com | Lower; can lead to assay bias and unreliable data. kcasbio.com |

Deuterated standards are also powerful tools for investigating the mechanisms of drug metabolism. The substitution of a hydrogen atom with a heavier deuterium atom at a site of metabolic attack can slow down the rate of the enzyme-catalyzed bond cleavage. This phenomenon is known as the Deuterium Kinetic Isotope Effect (KIE). nih.gov

By comparing the metabolic rate of a deuterated compound to its non-deuterated counterpart in vitro (e.g., using liver microsomes), researchers can determine if that specific position is a major site of metabolism. nih.gov A significant KIE (a ratio of the rates kH/kD > 1) indicates that the C-H (or N-H) bond is broken in the rate-determining step of the metabolic reaction. This approach allows scientists to elucidate metabolic pathways, identify the specific cytochrome P450 (CYP) enzymes involved, and understand how a compound is broken down in the body. For instance, studies on deuterated drugs have shown that this strategy can be used to modulate pharmacokinetic profiles by intentionally slowing metabolism at key sites. nih.gov While specific KIE studies on this compound are not detailed in the provided context, the principle is a key application for such deuterated compounds in pharmacology and toxicology research.

Prospective Avenues in Jwh 210 Indole D5 4 Hydroxypentyl Research

Discovery of Novel and Minor JWH-210 Biotransformation Products

The primary metabolic pathways for JWH-210 involve hydroxylation of the N-pentyl side chain and the indole (B1671886) ring, as well as carboxylation of the pentyl chain. soft-tox.org Known metabolites include the JWH-210 N-(4-hydroxypentyl) and N-(5-hydroxypentyl) metabolites, the JWH-210 5-hydroxyindole (B134679) metabolite, and the JWH-210 N-pentanoic acid metabolite. soft-tox.orgcaymanchem.comcaymanchem.com

However, in vitro studies using human liver microsomes (HLM) have revealed a more complex metabolic profile. These investigations have identified the formation of a wider array of products, including dihydroxy, despentylhydroxy, oxo (or epoxy), and oxohydroxy metabolites. dshs-koeln.de These findings suggest that the full metabolic map of JWH-210 in humans is not yet complete. Future research efforts are needed to isolate and characterize these minor biotransformation products from authentic human samples. The use of high-resolution mass spectrometry will be instrumental in identifying these novel structures and elucidating the enzymatic pathways responsible for their formation.

Table 1: Identified Metabolites of JWH-210

| Metabolite Class | Specific Metabolites Identified | Source |

|---|---|---|

| Monohydroxylated Metabolites | JWH-210 N-(4-hydroxypentyl) metabolite | soft-tox.orgcaymanchem.com |

| JWH-210 N-(5-hydroxypentyl) metabolite | soft-tox.orgnih.gov | |

| JWH-210 5-hydroxyindole metabolite | soft-tox.orgcaymanchem.com | |

| Carboxylated Metabolites | JWH-210 N-pentanoic acid metabolite | soft-tox.org |

| Dihydroxylated Metabolites | Dihydroxy-JWH-210 | dshs-koeln.de |

| Other Phase I Metabolites | Despentylhydroxy-JWH-210 | dshs-koeln.de |

| Oxo-JWH-210 | dshs-koeln.de |

In-Depth Pharmacological Assessment of Emerging and Less-Characterized Metabolites

While the parent compound, JWH-210, is known to be a potent agonist at both CB1 and CB2 receptors, the pharmacological activity of its numerous metabolites is not fully understood. soft-tox.orgwikipedia.org Research indicates that hydroxylated metabolites, such as 4-OH-pentyl-JWH-210 and 5-OH-pentyl-JWH-210, are not inactive elimination products. acs.org Bioassays have demonstrated that these metabolites can produce significant signals at both CB1 and CB2 receptors, in some cases even higher than the reference agonist JWH-018. acs.org Furthermore, the N-pentanoic acid metabolite of JWH-210 has also shown unexpected activity at one or both cannabinoid receptors. acs.org

Development of Innovative Analytical Platforms for High-Throughput Metabolite Screening

The detection of synthetic cannabinoid use relies heavily on the analysis of metabolites in biological matrices like urine and oral fluid. nih.govnih.gov Various analytical platforms have been developed and validated for this purpose, primarily utilizing gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govnih.govresearchgate.net More advanced techniques, such as ultra-high-performance liquid chromatography coupled with high-resolution mass spectrometry (UHPLC-HRMS) or quadrupole time-of-flight mass spectrometry (UHPLC-QTOF-MS), offer enhanced sensitivity and the ability to identify metabolites without reference standards. nih.govnih.gov

A key area for future development is the creation of innovative, high-throughput screening platforms. The sheer number of synthetic cannabinoids and their metabolites necessitates analytical methods that are not only sensitive and specific but also rapid and automated to handle large sample volumes in forensic and clinical laboratories. nih.gov The integration of automated sample preparation with advanced LC-HRMS systems presents a promising approach for achieving high-throughput screening, enabling the rapid detection of a broad spectrum of known metabolites and the tentative identification of novel ones. nih.govnih.gov

Table 2: Analytical Platforms for JWH-210 Metabolite Detection

| Analytical Technique | Abbreviation | Application Notes | Source |

|---|---|---|---|

| Gas Chromatography-Mass Spectrometry | GC-MS | Used for screening parent compounds and some metabolites in oral fluid and urine. May require longer run times. | nih.govnih.gov |

| Ultra-High Performance Liquid Chromatography-High Resolution Mass Spectrometry | UHPLC-HRMS | Confirms parent compounds and allows determination of hydrophilic metabolites at low concentrations. | nih.govnih.govresearchgate.net |

| Ultra-High Pressure Liquid Chromatography-Quadrupole Time of Flight-Mass Spectrometry | UHPLC-QTOF-MS | A sensitive and quantitative screening method for a wide range of synthetic cannabinoid metabolites in urine. | nih.gov |

Cross-Species Extrapolation of JWH-210 Metabolism and Pharmacological Responses

Due to the ethical and practical limitations of controlled administration studies in humans, animal models are essential for studying the pharmacokinetics and distribution of synthetic cannabinoids. nih.govresearchgate.net Pigs are considered a valuable model for human metabolism due to similarities in their cytochrome P450 enzyme patterns and other physiological characteristics. nih.govscispace.com Studies involving the intravenous administration of JWH-210 to pigs have provided crucial data on its tissue distribution, showing the highest concentrations of the parent compound in adipose tissue and kidneys. nih.gov

Similarly, studies in rats have been used to investigate the pharmacokinetic profile of JWH-210 in serum following subcutaneous administration. nih.gov These animal studies are vital for understanding how JWH-210 and its metabolites are absorbed, distributed, metabolized, and eliminated. A key research avenue is the continued use of these models to generate data that can be carefully extrapolated to humans. Comparing metabolic profiles across species helps to validate the use of these models and provides a scientific basis for interpreting postmortem and clinical toxicology results. nih.govnih.gov

Table 3: Key Findings from Animal Studies on JWH-210

| Animal Model | Key Findings | Source |

|---|---|---|

| Pig | Following IV administration, highest JWH-210 concentrations were found in adipose tissue and kidneys. Metabolite concentrations were highest in tissues involved in metabolism and elimination (e.g., bile fluid). | nih.govresearchgate.net |

Exploration of Deuterated Metabolites in Enzyme Induction and Inhibition Studies

Stable isotope-labeled internal standards are the gold standard for quantitative analysis using mass spectrometry. cerilliant.com The compound JWH-210 (Indole-d5) 4-Hydroxypentyl is a deuterated analog of a major JWH-210 metabolite, designed specifically for use as an internal standard. cerilliant.comnovachem.com.ausigmaaldrich.com Its primary role is to ensure the accurate and precise quantification of the non-labeled JWH-210 4-hydroxypentyl metabolite in complex biological matrices like urine and blood by correcting for sample loss during preparation and for matrix effects during analysis. cerilliant.comsigmaaldrich.com

While the current application of this deuterated standard is predominantly in forensic and clinical quantification, its utility can be expanded to more fundamental pharmacological research. cerilliant.com A prospective avenue of exploration is the use of such standards to enable detailed in vitro metabolic studies. Accurate quantification is a prerequisite for investigating the kinetics of metabolite formation by specific drug-metabolizing enzymes, such as individual cytochrome P450 (CYP) isoforms. dshs-koeln.de By providing a reliable quantitative tool, deuterated metabolites like this compound can facilitate research into whether JWH-210 or its metabolites can induce or inhibit key metabolic enzymes, a critical factor in assessing potential drug-drug interactions.

Q & A

Q. What are the major metabolites of JWH-210 in biological samples, and what analytical methods are recommended for their detection?

The major metabolites include JWH-210 N-(4-hydroxypentyl), N-(5-hydroxypentyl), 5-hydroxyindole, and pentanoic acid derivatives, detectable in urine and serum. For reliable detection, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. Deuterated internal standards (e.g., Indole-d5) are critical to mitigate matrix effects and improve quantification accuracy. Analytical protocols should optimize parameters like column chemistry (C18 for hydrophobicity) and ion transition ratios (e.g., m/z 390.5 → 155.1 for Indole-d5) to resolve structural analogs .

Q. How can researchers validate the stability of JWH-210 metabolites during sample preparation and storage?

Metabolite stability is highly matrix-dependent. For urine, freeze-thaw cycles (>3 cycles) and prolonged room-temperature exposure (>16 hours) degrade parent compounds. Best practices include:

- Immediate freezing at -20°C post-collection.

- Use of protease inhibitors to prevent enzymatic degradation.

- Validation of recovery rates using spiked deuterated standards (e.g., JWH-210 4-Hydroxypentyl metabolite-D5) under varying storage conditions .

Advanced Research Questions

Q. What experimental designs are optimal for investigating JWH-210-induced immunosuppression in preclinical models?

In vitro splenocyte assays paired with quantitative RT-PCR (qRT-PCR) can evaluate immune marker suppression (e.g., CD3ε, CD74, IL-1β, IL-6). Key steps:

- Dose-response studies (e.g., 10 μM JWH-210 for 24 hours) to assess T-cell activation pathways.

- Flow cytometry for CD8+ T-cell density and cytokine profiling (ELISA or multiplex assays).

- Control for CB1/CB2 receptor specificity using antagonists like SR141716A .

Q. How can neurotoxicity mechanisms of JWH-210 be systematically characterized in rodent models?

Combine behavioral assays (rotarod, open-field tests) with histopathological and molecular analyses:

- Behavioral : Measure motor coordination deficits (e.g., reduced rotarod retention time at 5 mg/kg doses).

- Histopathological : Examine nucleus accumbens for nuclear membrane distortion via electron microscopy.

- Molecular : Quantify cerebellar glutamate levels and VAMP2 expression to link neurotoxicity to synaptic vesicle dysregulation .

Q. What strategies resolve discrepancies between in vitro potency and in vivo toxicity data for JWH-210?

Discrepancies often arise from pharmacokinetic factors (e.g., metabolic clearance) or tissue-specific receptor distribution. Approaches include:

- Physiologically Based Pharmacokinetic (PBPK) Modeling : Predict tissue concentrations from in vitro metabolic rates.

- Microdialysis : Measure real-time brain extracellular fluid levels of JWH-210 and metabolites.

- Dose-Equivalence Studies : Compare receptor occupancy in vitro (e.g., CB1 IC50) with behavioral EC50 in vivo .

Methodological Challenges

Q. How can researchers optimize LC-MS/MS parameters to distinguish JWH-210 metabolites from structurally similar analogs?

Critical optimizations include:

- Chromatographic Separation : Use gradient elution (e.g., 0.1% formic acid in water/acetonitrile) to resolve 4-hydroxypentyl vs. 5-hydroxypentyl isomers.

- Mass Spectral Differentiation : Monitor unique product ions (e.g., m/z 155.1 for Indole-d5 vs. m/z 150.1 for non-deuterated analogs).

- Interference Checks : Validate against high-concentration analogs (e.g., JWH-250 N-5-carboxypentyl) to exclude false positives .

Q. What statistical frameworks are recommended for analyzing dose-dependent effects of JWH-210 in heterogeneous biological systems?

Use mixed-effects models to account for inter-subject variability in in vivo studies. For in vitro dose-response data, nonlinear regression (e.g., log[agonist] vs. response) with Hill slope adjustments improves EC50/IC50 accuracy. Bootstrap resampling is advised for small sample sizes (n < 6) .

Data Interpretation & Reporting

Q. How should researchers address conflicting results in JWH-210 metabolite quantification across laboratories?

Harmonize protocols using:

- Certified Reference Materials (CRMs) : Ensure traceability to international standards (e.g., Cerilliant® CRMs for deuterated analogs).

- Inter-Laboratory Cross-Validation : Share blinded samples to identify methodological biases.

- Meta-Analysis : Pool datasets with random-effects models to assess heterogeneity sources .

Q. What are the best practices for reporting JWH-210 neurotoxicity data to ensure reproducibility?

Follow the ARRIVE 2.0 guidelines:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.